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Introduction
Mitochondrial diseases are a group of debilitating genetic disorders caused by mutations in

either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA), leading to dysfunctional

mitochondria.[1] This dysfunction impairs the ability of cells to produce sufficient energy in the

form of ATP, particularly affecting organs with high energy demands such as the brain, muscles,

and heart.[2] Zagociguat (also known as CY6463) is an investigational, oral, once-daily,

central nervous system (CNS)-penetrant stimulator of the enzyme soluble guanylate cyclase

(sGC).[2][3][4][5] By targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate

(cGMP) signaling pathway, Zagociguat is hypothesized to rebalance dysregulated cellular

pathways, thereby supporting mitochondrial function and restoring energy production.[2][4] This

document provides a comprehensive overview of the preclinical evidence supporting the

therapeutic potential of Zagociguat for mitochondrial diseases, with a focus on quantitative

data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: The NO-sGC-cGMP Signaling
Pathway
Zagociguat acts as a positive allosteric modulator of sGC, an enzyme found in virtually every

cell of the body.[2][4][5] It sensitizes sGC to its endogenous activator, nitric oxide (NO).[6] This
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stimulation enhances the conversion of guanosine triphosphate (GTP) to the second

messenger cyclic guanosine monophosphate (cGMP).[5] The NO-sGC-cGMP pathway is a

critical regulator of various physiological functions, including neuronal function, blood flow, and

inflammation.[2][3] In the context of mitochondrial disease, enhancing this pathway is thought

to improve mitochondrial function, increase cerebral blood flow, and reduce inflammation,

addressing some of the core pathological mechanisms of these disorders.[1]
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Caption: Zagociguat stimulates the NO-sGC-cGMP signaling pathway.
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Preclinical Evaluation in Zebrafish Models
Extensive preclinical studies have been conducted using zebrafish (Danio rerio) to evaluate the

efficacy and safety of Zagociguat across a range of mitochondrial disease models.[6][7]

Zebrafish are a valuable model organism due to their high genetic homology with humans and

the ability to create models that replicate biochemical deficiencies seen in patients, such as

defects in respiratory chain (RC) complexes.[7] Both genetic knockout and pharmacologic

inhibitor models were utilized to assess the therapeutic potential of Zagociguat in diverse

subtypes of primary mitochondrial disease (PMD).[7][8]

Data Presentation
The quantitative outcomes from these preclinical studies are summarized in the tables below.

Table 1: Efficacy of Zagociguat in Diverse Zebrafish Models of Mitochondrial Disease

Animal Model
Biochemical
Deficiency

Key Outcome
Effective
Concentration

Reference

ndufs2-/-
Larvae

Complex I
Neuromuscula
r Protection

Not specified [7][8]

Rotenone-

Exposed WT

Larvae

Complex I
Neuromuscular

Protection
Not specified [7][8]

Azide-Exposed

WT Larvae
Complex IV

Prevention of

Brain Death
100 nM [7]

surf1-/- Larvae

(low-dose azide)
Complex IV

No Rescue of

Swimming/Neuro

muscular

Phenotypes

Not specified [7]

fbxl4-/- Larvae

(azide-stressed)

Multiple RC

Complexes

Preserved

Swimming

Activity

10 nM [7][8]
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| dldh-/- Larvae | Pyruvate Dehydrogenase Complex | No Rescue | 10 nM, 100 nM, 1 µM |[7][8]

|

Table 2: Quantitative Effects of Zagociguat on Adult surf1-/- Zebrafish (Complex IV Deficiency)

Parameter
Assessed

Zagociguat
Concentration

Result p-value Reference

Total Oxygen
Consumption
(MO2)

100 nM
Significant
Rescue

0.0001 [7]

Total Oxygen

Consumption

(MO2)

1 µM
No Significant

Rescue
0.137 [7]

| Maximum Swimming Speed | 100 nM | Rescued | Not specified |[7] |

Experimental Protocols
Detailed methodologies were crucial for the rigorous preclinical evaluation of Zagociguat.

Animal Models
Genetic Models: Zebrafish with mutations in genes orthologous to human mitochondrial

disease genes were used, including:

ndufs2-/- (Complex I deficiency)[7]

surf1-/- (Complex IV deficiency)[7]

fbxl4-/- (Multiple RC complex deficiencies)[7]

dldh-/- (Dihydrolipoamide dehydrogenase deficiency)[7]

Pharmacologic Models: Wild-type (WT) zebrafish were exposed to specific mitochondrial

toxins to induce acute dysfunction:

Rotenone: An inhibitor of Complex I.[7]
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Sodium Azide: An inhibitor of Complex IV.[7]

Zagociguat Administration and Analysis
Treatment: Zagociguat was administered to larval or adult zebrafish by adding it to the water

they were housed in.

Tissue Uptake Analysis: To confirm CNS penetration and tissue distribution, Zagociguat
levels in adult zebrafish brain and tail muscle were quantified. Tissues were analyzed using a

Waters XBridge C18 column with a mobile phase gradient of water:acetonitrile (ACN) with

0.1% formic acid and ACN:methanol with 0.1% formic acid. The total run time was 2.5

minutes per sample.[6] Results showed similar Zagociguat levels in both brain and tail

muscle.[7][8]
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Caption: General experimental workflow for preclinical evaluation of Zagociguat.

Efficacy and Physiology Assessments

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12332506/
https://www.benchchem.com/product/b12429145?utm_src=pdf-body
https://www.benchchem.com/product/b12429145?utm_src=pdf-body
https://www.benchchem.com/product/b12429145?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1588426/full
https://www.benchchem.com/product/b12429145?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12332506/
https://pubmed.ncbi.nlm.nih.gov/40786033/
https://www.benchchem.com/product/b12429145?utm_src=pdf-body-img
https://www.benchchem.com/product/b12429145?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12429145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Toxicity and Viability: Larval viability was monitored to ensure that the observed protective

effects were not confounded by any inherent toxicity of the compound. No morphological or

functional toxic effects were observed at the concentrations tested.[7][8]

Neuromuscular Function: This was assessed by evaluating larval swimming activity and

protection from stressor-induced brain death or loss of heartbeat.[7][8]

Whole-Body Oxygen Consumption (MO2): The oxygen consumption capacity of adult

zebrafish was measured as a key indicator of overall mitochondrial function. Measurements

were taken while the fish were at rest and during forced swimming at speeds of 10 and 20

cm/s.[7]

Mitochondrial Respiratory Chain Enzyme Activity: To assess direct effects on mitochondrial

biochemistry, the activity of specific complexes was measured. For Complex IV, activity was

determined by spectrophotometrically following the oxidation of reduced cytochrome c at 550

nm in mitochondria-enriched extracts from zebrafish.[7] The assay buffer (pH 7.4) contained

25 mM KH2PO4, 5 mM MgCl2, 0.015% n-dodecyl-β-d-maltoside (DDM), 5 μM antimycin A,

and 5 μM rotenone.[7]

Summary of Preclinical Findings and Translational
Perspective
The preclinical evaluation of Zagociguat in zebrafish models demonstrated its safety and

significant therapeutic potential across multiple genetic and pharmacologic models of

mitochondrial respiratory chain disease.[6]

Key Findings:

Broad Efficacy: Zagociguat provided neuromuscular protection and improved survival in

models of Complex I, Complex IV, and multiple respiratory chain deficiencies.[6][7]

Improved Mitochondrial Physiology: Treatment with 100 nM Zagociguat significantly

rescued both whole-body oxygen consumption and maximum swimming speed in an adult

zebrafish model of Complex IV deficiency, providing direct evidence of improved

mitochondrial and physiological function.[7]
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CNS Penetrance: The compound was confirmed to penetrate the CNS, achieving similar

concentrations in the brain and muscle, which is critical for treating the neurological

symptoms of diseases like MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and

Stroke-like Episodes).[1][7]

Potency: Therapeutic effects were observed in the potent 10-100 nM range.[6]

These robust preclinical findings provided a strong rationale for advancing Zagociguat into

clinical development. An open-label Phase 2a study in adults with MELAS showed that

Zagociguat was well-tolerated and was associated with improvements in mitochondrial

function, cerebral blood flow, and neuronal function.[1][2][9][10] These promising results have

led to the initiation of a larger, placebo-controlled Phase 2b trial (PRIZM study) to further

evaluate the efficacy and safety of Zagociguat in patients with MELAS.[4][11][12]

Conclusion
The comprehensive preclinical data for Zagociguat, primarily derived from diverse zebrafish

models, provides compelling evidence of its potential as a broad-spectrum therapeutic for

mitochondrial diseases. The compound has demonstrated the ability to improve neuromuscular

function, enhance mitochondrial physiology, and protect against acute metabolic stress. Its

mechanism of action, targeting the fundamental NO-sGC-cGMP signaling pathway, and its

confirmed CNS penetrance position it as a promising candidate to address the complex, multi-

systemic nature of mitochondrial disorders. The preclinical evidence strongly supports the

ongoing clinical investigation of Zagociguat for MELAS and suggests its potential utility for a

wider array of mitochondrial diseases.[6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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